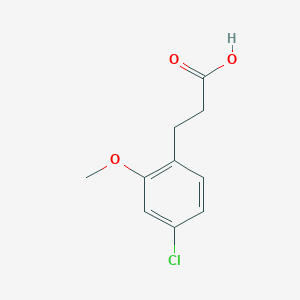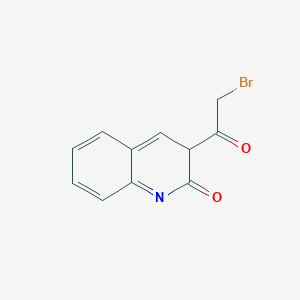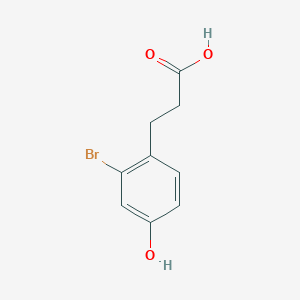
Benzenepropanoic acid, 2-bromo-4-hydroxy-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzenepropanoic acid, 2-bromo-4-hydroxy- is an organic compound with the molecular formula C9H9BrO3 It is a derivative of benzenepropanoic acid, where the benzene ring is substituted with a bromine atom at the second position and a hydroxyl group at the fourth position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenepropanoic acid, 2-bromo-4-hydroxy- typically involves the bromination of 4-hydroxybenzenepropanoic acid. The reaction can be carried out using N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as benzoyl peroxide. The reaction is usually conducted in an inert solvent like carbon tetrachloride at elevated temperatures .
Industrial Production Methods
Industrial production of Benzenepropanoic acid, 2-bromo-4-hydroxy- may involve similar bromination processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Benzenepropanoic acid, 2-bromo-4-hydroxy- undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
N-bromosuccinimide (NBS): Used for bromination reactions.
Potassium permanganate (KMnO4): Used for oxidation of hydroxyl groups.
Lithium aluminum hydride (LiAlH4): Used for reduction of carboxylic acids.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted derivatives can be formed.
Oxidation Products: Conversion of hydroxyl groups to carbonyl groups results in the formation of benzenepropanoic acid derivatives.
Reduction Products: Reduction of the carboxylic acid group leads to the formation of benzyl alcohol derivatives.
Scientific Research Applications
Benzenepropanoic acid, 2-bromo-4-hydroxy- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzenepropanoic acid, 2-bromo-4-hydroxy- depends on its specific application. In chemical reactions, the bromine atom and hydroxyl group play crucial roles in determining the reactivity and selectivity of the compound. For example, in substitution reactions, the bromine atom can be displaced by nucleophiles, while the hydroxyl group can participate in hydrogen bonding and other interactions.
Comparison with Similar Compounds
Benzenepropanoic acid, 2-bromo-4-hydroxy- can be compared with other similar compounds such as:
4-Hydroxybenzenepropanoic acid: Lacks the bromine substitution, resulting in different reactivity and applications.
2-Bromo-4-hydroxybenzoic acid: Similar structure but with a carboxylic acid group directly attached to the benzene ring, leading to different chemical properties.
2-Bromo-4-hydroxybenzaldehyde:
The uniqueness of Benzenepropanoic acid, 2-bromo-4-hydroxy- lies in its specific substitution pattern, which imparts distinct chemical properties and reactivity compared to its analogs.
Properties
Molecular Formula |
C9H9BrO3 |
|---|---|
Molecular Weight |
245.07 g/mol |
IUPAC Name |
3-(2-bromo-4-hydroxyphenyl)propanoic acid |
InChI |
InChI=1S/C9H9BrO3/c10-8-5-7(11)3-1-6(8)2-4-9(12)13/h1,3,5,11H,2,4H2,(H,12,13) |
InChI Key |
CMSZHSIOVFPNKJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1O)Br)CCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


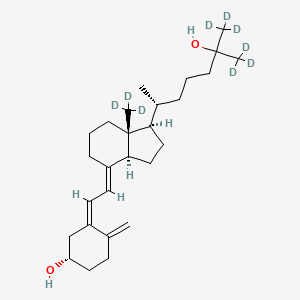
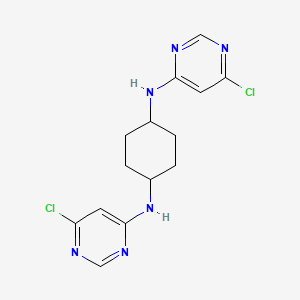
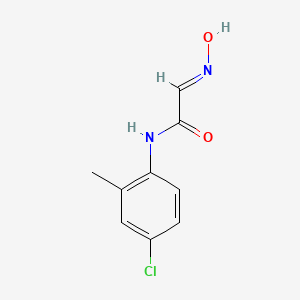
![(R)-tert-butyl 3-(2-amino-7-chloro-1H-benzo[d]imidazol-1-yl)azepane-1-carboxylate](/img/structure/B12328087.png)
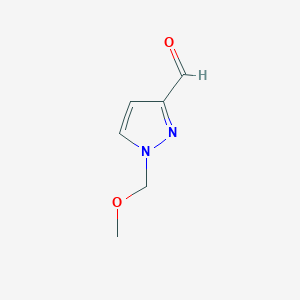
![Tributyl[4-(2-butyloctyl)-2-thienyl]stannane](/img/structure/B12328099.png)


![2-[2-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-ethyl]-6-methoxy-benzoic acid methyl ester](/img/structure/B12328116.png)
![Methyl 3-[(4-Bromophenyl)(hydroxy)methyl]isoxazole-4-carboxylate](/img/structure/B12328130.png)
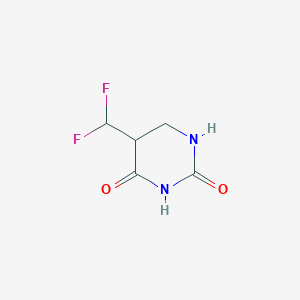
![1-[(2R,4S,5R)-4-hydroxy-5-(trityloxymethyl)oxolan-2-yl]-1,3-diazinane-2,4-dione](/img/structure/B12328149.png)
